molecular formula C8H14O B14500879 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran CAS No. 63500-69-6

6-Ethyl-4-methyl-3,6-dihydro-2H-pyran

Cat. No.: B14500879
CAS No.: 63500-69-6
M. Wt: 126.20 g/mol
InChI Key: BAXPOHLCLDVUHH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the use of olefin metathesis and double bond migration sequences. For example, allyl ethers can be converted to cyclic enol ethers using first and second-generation Grubbs’ catalysts, which are ruthenium carbene complexes activated by hydride sources such as sodium hydride or sodium borohydride .

Another method involves the use of molecular iodine as a catalyst for the practical and mild synthesis of substituted pyrans under solvent-free conditions at ambient temperature . This method offers a facile and practical alternative to traditional reaction protocols.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-methyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds in the pyran ring to single bonds, resulting in tetrahydropyran derivatives.

    Substitution: Substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, leading to the formation of various substituted pyrans.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce tetrahydropyran derivatives. Substitution reactions can result in a variety of substituted pyrans with different functional groups.

Scientific Research Applications

6-Ethyl-4-methyl-3,6-dihydro-2H-pyran has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of specific enzymes and altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-4-methyl-3,6-dihydro-2H-pyran is unique due to the presence of both ethyl and methyl substituents on the pyran ring. These substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other dihydropyrans.

Properties

CAS No.

63500-69-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

6-ethyl-4-methyl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C8H14O/c1-3-8-6-7(2)4-5-9-8/h6,8H,3-5H2,1-2H3

InChI Key

BAXPOHLCLDVUHH-UHFFFAOYSA-N

Canonical SMILES

CCC1C=C(CCO1)C

Origin of Product

United States

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